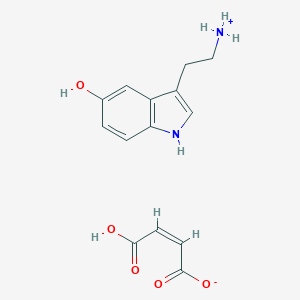

Serotonin hydrogen maleate

描述

Serotonin hydrogen maleate is a chemical compound that belongs to the class of indole derivatives This compound is of significant interest due to its structural similarity to important biological molecules such as serotonin and melatonin

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Serotonin hydrogen maleate typically involves the reaction of 5-hydroxyindole with 2-bromoethylamine under basic conditions to form the intermediate 3-(2-aminoethyl)-5-hydroxyindole. This intermediate is then reacted with maleic acid to yield the final product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

Serotonin hydrogen maleate undergoes various types of chemical reactions including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The indolium ring can be reduced to form indoline derivatives.

Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学研究应用

Serotonin hydrogen maleate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in neurotransmitter pathways and its potential as a biomarker.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Used in the development of dyes and pigments due to its chromophoric properties.

作用机制

The mechanism of action of Serotonin hydrogen maleate involves its interaction with various molecular targets such as serotonin receptors and enzymes involved in neurotransmitter metabolism. The compound can modulate the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways.

相似化合物的比较

Similar Compounds

Serotonin (5-hydroxytryptamine): A neurotransmitter with a similar indole structure.

Melatonin (5-methoxy-N-acetyltryptamine): A hormone involved in regulating sleep-wake cycles.

Tryptamine (3-[2-aminoethyl]indole): A neurotransmitter precursor with a similar structure.

Uniqueness

Serotonin hydrogen maleate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its maleate salt form also enhances its solubility and stability, making it suitable for various applications.

生物活性

Serotonin hydrogen maleate, a salt form of serotonin, exhibits significant biological activity primarily through its interaction with serotonin receptors in the body. This article explores its mechanisms of action, pharmacokinetics, biochemical pathways, and potential therapeutic applications, supported by relevant data tables and case studies.

Target Receptors

this compound primarily targets a family of serotonin receptors known as 5-HT receptors. These include G protein-coupled receptors (GPCRs) and ion channels. The most notable among these are the 5-HT1, 5-HT2, and 5-HT3 receptor subtypes, each mediating distinct physiological responses.

Mode of Action

Upon binding to these receptors, this compound triggers various intracellular signaling cascades. For example, activation of GPCRs leads to the stimulation of second messengers like cyclic AMP (cAMP) and phosphoinositides, influencing numerous cellular functions including neurotransmission and hormonal secretion .

Pharmacokinetics

Absorption and Distribution

Serotonin is synthesized in the central nervous system (CNS) from L-tryptophan via two main pathways:

- L-tryptophan → 5-hydroxytryptophan (5-HTP) → serotonin

- L-tryptophan → tryptamine → serotonin

Once synthesized, serotonin is released into the synaptic cleft where it can bind to its receptors or be reabsorbed by the serotonin transporter (SERT) .

Metabolism

In mammals, serotonin is metabolized mainly to 5-hydroxyindoleacetic acid (5-HIAA) in the liver. Other metabolic pathways include acetylation by arylalkylamine N-acetyltransferase (AANAT), forming N-acetylserotonin (NAS) .

Biochemical Pathways

Cellular Effects

this compound influences various cellular processes:

- Cell Signaling : It modulates signaling pathways that affect mood, cognition, and perception.

- Gene Expression : It has been shown to alter gene expression related to neuroplasticity and stress responses.

Temporal Effects

Research indicates that the effects of serotonin can vary over time in laboratory settings. For instance, prolonged exposure to serotonin can lead to adaptive changes in receptor sensitivity and downstream signaling .

Dosage Effects in Animal Models

Studies have demonstrated that varying doses of this compound can produce different behavioral outcomes in animal models. For example:

- Low Doses : May enhance mood-related behaviors.

- High Doses : Can induce anxiety-like behaviors or even serotonin syndrome characterized by hyperactivity and autonomic dysregulation .

Case Studies

- Behavioral Studies in Mice : Research involving knockout mice has shown that activation of specific serotonin receptors can lead to significant behavioral changes:

- Clinical Implications : In clinical settings, serotonin reuptake inhibitors (SSRIs) that target SERT have been effective in treating depression and anxiety disorders. These findings support the therapeutic potential of compounds like this compound in modulating mood disorders .

Data Tables

属性

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C4H4O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEXAUVYLLADEB-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18525-25-2 | |

| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18525-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-ammonioethyl)-5-hydroxy-1H-indolium maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。